Exclusive Alkylation Regioselectivity
In alkylation reactions, 8-methoxyquinolin-2(1H)-one exhibits exclusive O2-alkylation, unlike its C6- and C7-substituted analogs which yield a mixture of N1- and O2-alkylated products. This unambiguous regioselectivity simplifies purification and improves synthetic efficiency for downstream applications [1].
| Evidence Dimension | Alkylation Regioselectivity |
|---|---|
| Target Compound Data | Exclusive O2-alkylation |
| Comparator Or Baseline | C6- and C7-substituted quinolin-2(1H)-ones (e.g., 6-methoxy, 7-benzyloxy, 7-chloro): Mixture of N1- and O2-alkylated products |
| Quantified Difference | 100% O2-alkylation vs. a mixture of products |
| Conditions | Reaction with 2-bromoacetophenone or chloroacetone under basic conditions (K2CO3 in DMF) |
Why This Matters
This predictable reactivity is critical for chemical procurement in medicinal chemistry, as it ensures a single, well-defined product is formed, avoiding complex purification and increasing reaction yield and reproducibility.
- [1] Chen, C.-L., Chen, I.-L., Chen, J.-J., Wei, D.-C., Hsieh, H.-J., Chang, K.-M., Tzeng, C.-C., & Wang, T.-C. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2803-2806. http://www.scielo.cl/scielo.php?script=sci_arttext&pid=S0717-97072015000100008 View Source
